molecular formula C10H11NO B1626302 2-methyl-7,8-dihydro-6H-quinolin-5-one CAS No. 27463-92-9

2-methyl-7,8-dihydro-6H-quinolin-5-one

Cat. No. B1626302
CAS RN: 27463-92-9
M. Wt: 161.2 g/mol
InChI Key: CVYYGWAIMRUFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-methyl-7,8-dihydro-6H-quinolin-5-one involves chemical reactions that lead to its formation. One such method is the reaction of 2-methoxyquinoline with an appropriate reagent to yield the desired compound . The synthetic route may vary, but the resulting product is a light yellow solid with a melting point of 101-102°C .

Scientific Research Applications

Antitubercular Activity

2-methyl-7,8-dihydro-6H-quinolin-5-one derivatives have shown promising results in the field of antitubercular therapy. Research indicates that certain derivatives of this compound, especially those tethered with aryls and heteroaryls, display significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) (Kantevari et al., 2011). This discovery is crucial for developing new antitubercular agents.

Anticancer Properties

Compounds related to 2-methyl-7,8-dihydro-6H-quinolin-5-one have been studied for their potential anticancer properties. A study found that methyl-substituted indolo[2,3-b]quinolines, which are structurally similar to the subject compound, exhibited significant cytotoxic and antimicrobial activity, influencing the growth of Gram-positive bacteria and pathogenic fungi, as well as displaying cytotoxicity against KB cells (Peczyńska-Czoch et al., 1994).

Antioxidant and Toxicological Studies

Novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one, related to 2-methyl-7,8-dihydro-6H-quinolin-5-one, were synthesized and analyzed for their antioxidant and toxicological effects. Some of these derivatives showed significant antioxidant activities, which is essential for developing drugs with reduced side effects (Sankaran et al., 2010).

Sensor Applications

A chemosensor based on a structure similar to 2-methyl-7,8-dihydro-6H-quinolin-5-one was developed for the sequential detection of Cu(2+) and CN(-) in aqueous media. This sensor demonstrated high selectivity and a lower detection limit than the WHO limit for drinking water, showcasing the potential of such compounds in environmental monitoring (You et al., 2015).

properties

IUPAC Name

2-methyl-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYYGWAIMRUFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438130
Record name 2-methyl-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7,8-dihydro-6H-quinolin-5-one

CAS RN

27463-92-9
Record name 2-methyl-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminocyclohex-2-enone (22 g., 0.2 mol.) and 4-methoxybut-3-en-2-one (20.0 g., 0.2 mol), in an apparatus equipped for downward distillation, was heated in an oil bath at 120° C until the theoretical amount of distillate had been collected (13 ml.). The cooled residue was dissolved in 2N HCl (50 ml.) and extracted with ethyl acetate (3 × 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with sodium carbonate and extracted with chloroform (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled to give the title compound (22.5 g., 72%) b.p. 72°-6°/0.1 mm Hg. The free base was dissolved in ether and treated with an excess of ethereal hydrogen chloride. The resultant solid was isolated and recrystallised from isopropanol to give the hydrochloride of the title compound as colourless needles m.p. 225° C. (Found: C, 60.9; H, 6.3; N, 6.99. C10H11NO.HCl requires: C, 60.7; H, 6.1; N, 7.1%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-7,8-dihydro-6H-quinolin-5-one
Reactant of Route 2
2-methyl-7,8-dihydro-6H-quinolin-5-one
Reactant of Route 3
Reactant of Route 3
2-methyl-7,8-dihydro-6H-quinolin-5-one
Reactant of Route 4
Reactant of Route 4
2-methyl-7,8-dihydro-6H-quinolin-5-one
Reactant of Route 5
2-methyl-7,8-dihydro-6H-quinolin-5-one
Reactant of Route 6
2-methyl-7,8-dihydro-6H-quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.